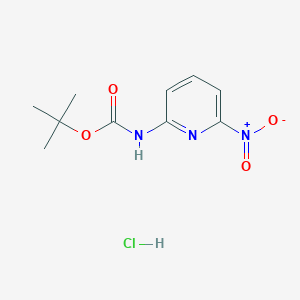

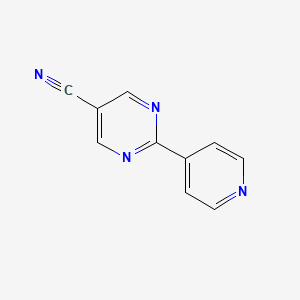

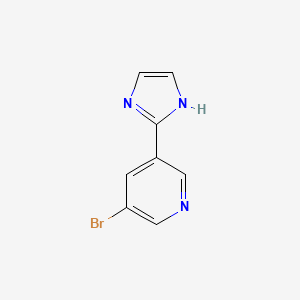

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile

Übersicht

Beschreibung

The compound “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” is a type of pyrimidine derivative . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various chemical reactions. For instance, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using various techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-4-YL)pyrimidine-5-carbonitrile” can be analyzed using various techniques. For instance, the density, melting point, and boiling point can be determined .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile derivatives have been found to exhibit anti-fibrotic activities . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Antimicrobial Activity

Pyrimidine derivatives, including 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile, have been known to exhibit antimicrobial activities . They have been used in the development of drugs to combat various microbial infections .

Antiviral Activity

Pyrimidine derivatives have also been reported to show antiviral activities . They can potentially be used in the development of antiviral drugs .

Anticancer Activity

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

Antitubercular Activity

Pyrimidine derivatives have been reported to exhibit antitubercular activities . They can potentially be used in the development of drugs to treat tuberculosis .

Anti-Inflammatory and Analgesic Activities

Pyrimidine derivatives have been known to exhibit anti-inflammatory and analgesic activities . They have been used in the development of drugs to manage pain and inflammation .

Antioxidant Activity

Pyrimidine derivatives have been reported to show antioxidant activities . They can potentially be used in the development of drugs to manage oxidative stress-related conditions .

Antihypertensive Activity

Pyrimidine derivatives have been known to exhibit antihypertensive activities . They have been used in the development of drugs to manage high blood pressure .

Wirkmechanismus

Target of Action

The primary targets of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .

Mode of Action

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR and VEGFR-2, inhibiting their kinase activity . This prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

By inhibiting EGFR and VEGFR-2, 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile disrupts several biochemical pathways. The inhibition of EGFR can lead to the arrest of the cell cycle at the G2/M phase . The inhibition of VEGFR-2 can affect angiogenesis, a process critical for tumor growth and metastasis .

Result of Action

The inhibition of EGFR and VEGFR-2 by 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile can lead to significant antiproliferative activity against various human tumor cell lines . It can also induce significant apoptotic effects in cells and upregulate the level of caspase-3, a key executor of apoptosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMCYZSCFJVBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-YL)pyrimidine-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-morpholin-2-yl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B1445530.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)

![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)